2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Description
2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
The compound has been studied for its antitumor activities. A derivative of this compound was synthesized and evaluated for in vitro antitumor activity, showing selective anti-tumor effects, suggesting potential applications in cancer research and treatment (Xiong Jing, 2011).
Dual Inhibitor of Enzymes
It acts as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes important in DNA synthesis. This suggests its role as an antitumor agent, showing high potency against tumor cells in culture (A. Gangjee et al., 2009).
Analgesic and Anti-Inflammatory Agents
Derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs (A. Abu‐Hashem et al., 2020).
Molecular Imprinting and Biological Applications
The compound has been used in molecular imprinting studies. It showed potential for use in the enhancement of molecular imprinted polymers as organic fillers, with applications in antimicrobial activities and molecular docking studies (Asmaa M. Fahim & Ehab E. Abu-El Magd, 2021).
Antimicrobial Activity
Several derivatives have shown antimicrobial properties. Compounds with this structure have been synthesized and evaluated for antimicrobial activity, demonstrating good antibacterial and antifungal activities (A. Hossan et al., 2012).
Anticonvulsant Agents
It has also been explored for its potential as an anticonvulsant. Derivatives have been synthesized and evaluated for anticonvulsant activity, showing moderate effectiveness in models of seizures (H. Severina et al., 2020).
Environmental-Friendly Drug Design
The compound has applications in green chemistry for drug design, specifically in synthesizing analogues of paracetamol, indicating its role in environmentally friendly pharmaceutical development (Y. D. Reddy et al., 2014).
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-10(12(18)16-13(19)15-8)7-11(17)14-5-4-9-3-2-6-20-9/h2-3,6H,4-5,7H2,1H3,(H,14,17)(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCBSTBKYFCRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.